molecular formula C12H14N2O2 B2722880 1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole CAS No. 1275362-21-4

1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole

Cat. No.: B2722880
CAS No.: 1275362-21-4
M. Wt: 218.256
InChI Key: BGCJTZNRVXFNJI-UHFFFAOYSA-N
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Description

1-[(3,4-Dimethoxyphenyl)methyl]-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole typically involves the reaction of 3,4-dimethoxybenzyl chloride with hydrazine hydrate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrazole compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols. Substitution reactions can lead to a variety of functionalized pyrazole derivatives .

Scientific Research Applications

1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole is unique due to its specific combination of the 3,4-dimethoxyphenyl group and the pyrazole ring.

Biological Activity

1-[(3,4-Dimethoxyphenyl)methyl]-1H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a 3,4-dimethoxyphenyl group. The presence of the methoxy groups enhances the compound's lipophilicity, which may improve its bioavailability and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with a pyrazole structure can inhibit the growth of various cancer cell lines, including:

  • Lung Cancer
  • Breast Cancer (MDA-MB-231)
  • Colorectal Cancer
  • Prostate Cancer
  • Renal Cancer

For instance, a study demonstrated that pyrazole derivatives exhibited significant antiproliferative activity against breast cancer cells, suggesting their potential as effective anticancer agents .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties . Pyrazoles are known for their ability to combat various pathogens. Studies have shown that certain pyrazole derivatives can exhibit antibacterial and antifungal activities, making them promising candidates for further development in infectious disease treatment .

Other Biological Activities

In addition to anticancer and antimicrobial effects, compounds related to this compound have been evaluated for:

  • Anti-inflammatory effects : Some studies suggest that pyrazole derivatives can modulate inflammatory pathways.
  • Antioxidant activity : Certain pyrazoles have shown potential in reducing oxidative stress, which is linked to various chronic diseases .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several studies suggest that:

  • Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells through various signaling pathways.
  • Interaction with Enzymes : Molecular docking studies indicate that it may bind effectively to enzymes involved in cancer progression and inflammation .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with other pyrazole derivatives is essential:

Compound NameStructure FeaturesBiological Activity
5-Amino-1H-pyrazole-4-carboxylic acidAmino group on the pyrazole ringAnticancer and anti-inflammatory
5-Methyl-1H-pyrazole-4-carboxylic acidMethyl substitution on the pyrazole ringAntimicrobial
4-Bromo-3-nitro-1H-pyrazole-5-carboxylic acidHalogenated at position 4Anticancer and antibacterial

The unique substitution pattern of the 3,4-dimethoxyphenyl group enhances its binding affinity compared to other similar compounds .

Case Studies

Several case studies illustrate the efficacy of pyrazole derivatives in clinical settings:

  • Breast Cancer Treatment : A study involving the administration of pyrazole derivatives alongside conventional chemotherapy showed enhanced efficacy in reducing tumor size in MDA-MB-231 xenograft models.
  • Antimicrobial Efficacy : Clinical trials demonstrated that certain pyrazole derivatives significantly reduced bacterial load in patients with resistant infections.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-15-11-5-4-10(8-12(11)16-2)9-14-7-3-6-13-14/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCJTZNRVXFNJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2C=CC=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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